molecular formula C19H22N2O2 B4844628 N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide

N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide

Cat. No. B4844628
M. Wt: 310.4 g/mol
InChI Key: IBSMKPDOEADDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide, also known as DMOAP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against acetylcholinesterase, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects. In animal studies, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been shown to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide is its potent inhibitory activity against certain enzymes, which makes it a promising lead compound for the development of new drugs. Additionally, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects, which may make it useful in a variety of research applications. However, there are also some limitations to using N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide in lab experiments. For example, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide is a relatively complex molecule, which may make synthesis and purification challenging. Additionally, the mechanism of action of N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide. One area of interest is the development of new drugs based on N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide. By further exploring the mechanism of action of N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide, researchers may be able to identify new targets for drug development. Additionally, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new materials and polymers based on N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide. By modifying the chemical structure of N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide, researchers may be able to create materials with unique properties such as increased strength or flexibility. Finally, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide may have applications in the field of bioanalytical chemistry. By further exploring the use of N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide as a derivatizing agent, researchers may be able to develop new methods for the analysis of amino acids and peptides.

Scientific Research Applications

N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been extensively studied for its potential applications in various fields, including drug discovery, material science, and bioanalytical chemistry. In drug discovery, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising lead compound for the development of new drugs. In material science, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been used as a building block for the synthesis of new polymers and materials with unique properties. In bioanalytical chemistry, N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide has been used as a derivatizing agent for the analysis of amino acids and peptides.

properties

IUPAC Name

N,N-dimethyl-4-[[3-(4-methylphenyl)-3-oxopropyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-4-6-15(7-5-14)18(22)12-13-20-17-10-8-16(9-11-17)19(23)21(2)3/h4-11,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSMKPDOEADDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[[3-(4-methylphenyl)-3-oxopropyl]amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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